Cas no 2648946-51-2 (6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride)

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride is a versatile sulfonyl fluoride derivative with applications in medicinal chemistry and chemical biology. Its reactive sulfonyl fluoride group enables selective covalent modification of target proteins, making it valuable for probe development and inhibitor design. The bromo substituent offers further functionalization potential via cross-coupling reactions. This compound’s stability and selectivity enhance its utility in activity-based protein profiling (ABPP) and fragment-based drug discovery. Its isoquinoline scaffold contributes to favorable binding interactions in biological systems. Suitable for controlled reactions under mild conditions, it serves as a key intermediate in synthesizing bioactive molecules and covalent inhibitors.
6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride structure
2648946-51-2 structure
Product name:6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride
CAS No:2648946-51-2
MF:C9H5BrFNO3S
Molecular Weight:306.108303785324
CID:5996473
PubChem ID:165904893

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • EN300-7470012
    • 2648946-51-2
    • 6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride
    • 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride
    • インチ: 1S/C9H5BrFNO3S/c10-5-1-2-6-7(3-5)8(16(11,14)15)4-12-9(6)13/h1-4H,(H,12,13)
    • InChIKey: ZOMKOVGRDMIELP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(NC=C(C=2C=1)S(=O)(=O)F)=O

計算された属性

  • 精确分子量: 304.91575g/mol
  • 同位素质量: 304.91575g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 442
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 71.6Ų

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7470012-0.1g
6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride
2648946-51-2 95%
0.1g
$829.0 2024-05-23
Enamine
EN300-7470012-10.0g
6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride
2648946-51-2 95%
10.0g
$4052.0 2024-05-23
Enamine
EN300-7470012-1.0g
6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride
2648946-51-2 95%
1.0g
$943.0 2024-05-23
Enamine
EN300-7470012-0.25g
6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride
2648946-51-2 95%
0.25g
$867.0 2024-05-23
Enamine
EN300-7470012-2.5g
6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride
2648946-51-2 95%
2.5g
$1848.0 2024-05-23
Enamine
EN300-7470012-0.5g
6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride
2648946-51-2 95%
0.5g
$905.0 2024-05-23
Enamine
EN300-7470012-0.05g
6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride
2648946-51-2 95%
0.05g
$792.0 2024-05-23
Enamine
EN300-7470012-5.0g
6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride
2648946-51-2 95%
5.0g
$2732.0 2024-05-23

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride 関連文献

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluorideに関する追加情報

Introduction to 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride (CAS No. 2648946-51-2)

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2648946-51-2, is a key intermediate in the synthesis of various bioactive molecules. Its structural framework, featuring a brominated isoquinoline core with a sulfonyl fluoride substituent, makes it an attractive scaffold for further functionalization and derivatization, enabling the development of novel therapeutic agents.

The significance of 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride lies in its potential applications across multiple domains of chemical biology and drug discovery. The presence of both bromine and sulfonyl fluoride functional groups provides multiple handles for chemical modification, allowing researchers to tailor its properties for specific biological targets. This compound has been increasingly utilized in the synthesis of kinase inhibitors, particularly those targeting oncogenic pathways, due to its ability to serve as a precursor for highly reactive sulfonyl fluorides.

In recent years, there has been a surge in research focused on isoquinoline derivatives as pharmacophores. Isoquinolines are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a sulfonyl fluoride group enhances the electrophilicity of the molecule, making it an excellent candidate for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures essential for drug design.

One of the most compelling aspects of 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride is its role in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of many cellular processes and are often implicated in diseases such as cancer and neurodegenerative disorders. By leveraging the reactivity of the sulfonyl fluoride moiety, researchers can design molecules that covalently modify key residues in PPI interfaces, thereby disrupting disease-relevant protein networks.

The compound has also shown promise in the field of medicinal chemistry as a building block for next-generation antiviral agents. The bromine atom facilitates halogen-metal exchange reactions, enabling the introduction of diverse substituents that can modulate viral enzyme activity. For instance, derivatives of this scaffold have been explored as inhibitors of viral proteases and polymerases, highlighting their potential in combating emerging infectious diseases.

From a synthetic chemistry perspective, 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride exemplifies the power of heterocyclic chemistry in generating structurally complex and biologically relevant molecules. The synthesis of this compound typically involves multi-step processes that showcase advanced organic transformations, including cyclization reactions to form the isoquinoline ring system followed by functional group interconversions to introduce the bromine and sulfonyl fluoride moieties.

The increasing demand for high-quality intermediates like 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride has driven advancements in synthetic methodologies aimed at improving yield and scalability. Continuous flow chemistry has emerged as a particularly promising approach for producing such intermediates efficiently under mild conditions. This methodology not only enhances productivity but also minimizes waste generation, aligning with the principles of green chemistry.

In conclusion,6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl fluoride (CAS No. 2648946-51-2) represents a cornerstone in modern drug discovery efforts. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic strategies. As research continues to uncover new biological targets and synthetic opportunities,this compound will undoubtedly remain at the forefront of pharmaceutical innovation.

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